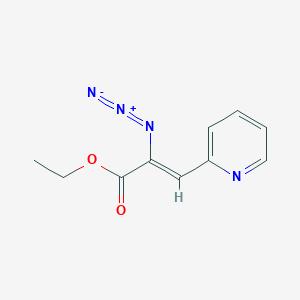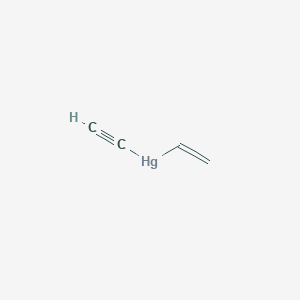
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.212 g/mol . This compound is characterized by the presence of an azido group and a pyridinyl group attached to the propenoic acid backbone. It is primarily used in research and development settings and is not intended for medicinal or household use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-propenoic acid, 2-azido-3-(2-pyridinyl)-, and ethyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated control systems for temperature and pressure, and purification techniques such as distillation and crystallization to obtain the desired product in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Amines and other reduced products.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medicinal use.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, methyl ester
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, propyl ester
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, butyl ester
Uniqueness
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the azido group allows for versatile chemical modifications, while the pyridinyl group provides additional sites for interaction with biological targets .
Eigenschaften
Molekularformel |
C10H10N4O2 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
ethyl (Z)-2-azido-3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9(13-14-11)7-8-5-3-4-6-12-8/h3-7H,2H2,1H3/b9-7- |
InChI-Schlüssel |
RGTWREOOVYIPNN-CLFYSBASSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC=CC=N1)/N=[N+]=[N-] |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)





![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)

![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)

![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)

